7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine
Overview
Description
Synthesis Analysis
The synthesis of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine and related compounds can involve a range of methods. A notable approach includes the ultrasound-promoted regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines. This method leverages three-component reactions under ultrasound irradiation, yielding products in excellent yields and short reaction times (Nikpassand et al., 2010). Another efficient synthesis route involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, producing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products in good to excellent yields (Ghaedi et al., 2015).
Molecular Structure Analysis
The molecular structure of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine derivatives has been the subject of various analyses, including quantum studies and thermodynamic properties assessments. These studies provide insights into the stability, electronic structure, and reactivity of the compounds. For example, a detailed spectral and quantum study on a novel derivative highlighted its structural stability and potential NLO properties through computational methods (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
5-Ethynyl-1H-pyrazolo[3,4-b]pyridine compounds engage in various chemical reactions, leading to a diverse array of heterocyclic derivatives. Techniques such as microwave-assisted, palladium-catalyzed regioselective C-H heteroarylation have been employed to synthesize novel heterocyclic compounds based on this core structure, showcasing the versatility and reactivity of these molecules (Garrison et al., 2019).
Physical Properties Analysis
The physical properties of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine derivatives, such as solubility, melting point, and crystal structure, can be influenced by their molecular architecture. For instance, the X-ray crystallography of specific derivatives has provided valuable information on their crystalline structure, which is crucial for understanding their physical characteristics and reactivity (Sanghvi et al., 1990).
Scientific Research Applications
Teixeira et al. (2013) synthesized derivatives of 1H-pyrazolo[3,4-b]pyridine, including new 1-hydroxybisphosphonates, which are compounds of potential biological interest. This study contributes to the understanding of the structural characteristics of these compounds (Teixeira et al., 2013).
Lavecchia et al. (2004) developed a convenient route to novel 3-iodo-1H-pyrazolo[3,4-b]pyridines, which are used in various coupling reactions. This research highlights the application in synthesizing diverse chemical structures (Lavecchia et al., 2004).
García et al. (2019) synthesized fluorescent 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines, which are tridentate ligands used as fluorescent probes for cation detection. This study demonstrates the application in developing sensitive and reversible chemosensors (García et al., 2019).
Kourafalos et al. (2006) explored the synthesis and tautomerism of 7-substituted pyrazolo[3,4-c]pyridine derivatives. Their findings contribute to understanding the chemical behavior of these compounds in various solvents, which is crucial for their application in drug development (Kourafalos et al., 2006).
Donaire-Arias et al. (2022) reviewed the synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridines, highlighting their diverse substituents and their role in various biomedical applications (Donaire-Arias et al., 2022).
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-5-4-3(1-2-9-5)6(8)11-10-4/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQBCXHVEALRKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NNC(=C21)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001266742 | |
Record name | 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001266742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine | |
CAS RN |
1268521-18-1 | |
Record name | 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1268521-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001266742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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